molecular formula C62H73N13O17 B10846808 Arpfaqk-fam

Arpfaqk-fam

Cat. No.: B10846808
M. Wt: 1272.3 g/mol
InChI Key: IVWCINIISIMQBR-IPQUOSPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of ARPFAQK-FAM involves several synthetic routes and reaction conditions. One common method includes the use of pharmaceutically acceptable salts and crystalline forms . The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ARPFAQK-FAM undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ARPFAQK-FAM has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.

    Biology: It is used to study the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain, which is involved in the regulation of apoptosis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ARPFAQK-FAM involves its interaction with the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain . By binding to this protein, this compound inhibits its activity, leading to the induction of apoptosis in cells. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of XIAP can promote the death of cancer cells.

Comparison with Similar Compounds

ARPFAQK-FAM can be compared with other similar compounds that also target the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain. Some similar compounds include:

Properties

Molecular Formula

C62H73N13O17

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoic acid

InChI

InChI=1S/C62H73N13O17/c1-32(63)53(81)71-42(16-9-27-68-62(65)66)59(87)74-28-10-17-45(74)57(85)73-44(29-34-11-4-3-5-12-34)56(84)69-33(2)54(82)70-41(22-23-48(64)78)55(83)72-43(60(88)89)15-6-7-26-67-58(86)52-39(13-8-14-40(52)61(90)92-75-49(79)24-25-50(75)80)51-37-20-18-35(76)30-46(37)91-47-31-36(77)19-21-38(47)51/h3-5,8,11-14,18-21,30-33,41-45,76H,6-7,9-10,15-17,22-29,63H2,1-2H3,(H2,64,78)(H,67,86)(H,69,84)(H,70,82)(H,71,81)(H,72,83)(H,73,85)(H,88,89)(H4,65,66,68)/t32-,33-,41-,42-,43-,44-,45-/m0/s1

InChI Key

IVWCINIISIMQBR-IPQUOSPJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C3=C(C=CC=C3C(=O)ON4C(=O)CCC4=O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C3=C(C=CC=C3C(=O)ON4C(=O)CCC4=O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)N

Origin of Product

United States

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